molecular formula C24H16F3NO2S2 B2779517 2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole CAS No. 861208-07-3

2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole

Cat. No.: B2779517
CAS No.: 861208-07-3
M. Wt: 471.51
InChI Key: RPNMXILYMWZFIB-CCEZHUSRSA-N
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Description

2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a sulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as phenyl isothiocyanate, trifluoromethyl benzene, and sulfonyl chlorides under specific reaction conditions like elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols.

Scientific Research Applications

2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]phenyl]-1,3-thiazole
  • 2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-oxazole

Uniqueness

The uniqueness of 2-phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole lies in its combination of a thiazole ring, sulfonyl group, and trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Phenyl-4-{4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenesulfonyl]phenyl}-1,3-thiazole is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antifungal applications. This article reviews the current understanding of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds bearing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the phenyl rings and the thiazole moiety significantly influence their activity.

CompoundCell Line TestedIC50 (µg/mL)Notes
This compoundA431 (human epidermoid carcinoma)1.98 ± 1.22Effective against resistant cell lines
Compound 9 (related thiazole)Jurkat (human leukemia)1.61 ± 1.92Strong anti-Bcl-2 activity
Compound 13 (similar structure)U251 (human glioblastoma)<10 µMComparable to doxorubicin

The presence of electron-donating groups on the phenyl ring has been associated with enhanced cytotoxicity. For example, the introduction of methyl groups at specific positions on the phenyl ring has shown to increase activity against cancer cells .

Antifungal Activity

Thiazole derivatives have also been investigated for their antifungal properties. The compound's mechanism may involve inhibition of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various thiazole derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited potent activity against human melanoma and glioblastoma cell lines. The study emphasized that compounds with trifluoromethyl substitutions generally displayed enhanced potency due to increased lipophilicity and improved membrane permeability .

Another research focused on elucidating the mechanism of action for thiazole-based compounds. It was found that these compounds primarily induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Properties

IUPAC Name

2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3NO2S2/c25-24(26,27)20-10-6-17(7-11-20)14-15-32(29,30)21-12-8-18(9-13-21)22-16-31-23(28-22)19-4-2-1-3-5-19/h1-16H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNMXILYMWZFIB-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)C=CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)/C=C/C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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